Magnesium, bromo(1,1-dimethylethyl)-

Description

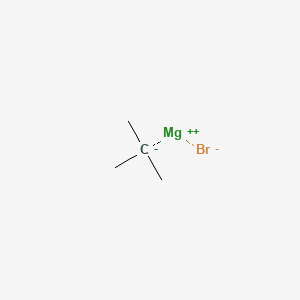

Magnesium, bromo(1,1-dimethylethyl)-, also known as tert-butylmagnesium bromide, is a Grignard reagent with the molecular formula C₄H₉BrMg and an average molecular weight of 177.34 g/mol (calculated for C₄H₩BrMg). Its CAS registry number is 63488-10-8, and it is commonly supplied as a 0.5 M solution in tetrahydrofuran (THF) or diethyl ether . This compound is widely used in organic synthesis to introduce the tert-butyl group into target molecules, leveraging its strong nucleophilic character for alkylation and coupling reactions. The bulky tert-butyl substituent imparts steric hindrance, influencing reaction kinetics and selectivity .

Properties

Molecular Formula |

C4H9BrMg |

|---|---|

Molecular Weight |

161.32 g/mol |

IUPAC Name |

magnesium;2-methylpropane;bromide |

InChI |

InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

UKZCGMDMXDLAGZ-UHFFFAOYSA-M |

Canonical SMILES |

C[C-](C)C.[Mg+2].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Magnesium, bromo(1,1-dimethylethyl)- with structurally related Grignard reagents:

Reactivity and Steric Effects

- Nucleophilicity : Bromide-based Grignard reagents (e.g., tert-butylmagnesium bromide) are generally more reactive than chloride analogues (e.g., tert-butylmagnesium chloride) due to the weaker Mg–Br bond, facilitating faster transmetallation .

- Steric Hindrance : The tert-butyl group in Magnesium, bromo(1,1-dimethylethyl)- imposes significant steric bulk, reducing its reactivity toward hindered electrophiles compared to smaller Grignard reagents like methylmagnesium bromide. However, it is less hindered than aromatic derivatives (e.g., 4-tert-butylphenylmagnesium bromide), which require elevated temperatures for reactions .

- Solubility : Solutions in THF enhance stability and solubility compared to ether, particularly for aromatic derivatives .

Stability and Handling

- tert-Butylmagnesium Bromide : Stable at low temperatures (–20°C) in THF but moisture-sensitive. Degrades rapidly in air, requiring inert-atmosphere handling .

- Aromatic Derivatives : Higher thermal stability due to resonance stabilization of the aryl–Mg bond but prone to side reactions with strong electrophiles .

Research Findings and Case Studies

- Antioxidant Synthesis: Magnesium, bromo(1,1-dimethylethyl)- was instrumental in producing 2,4-bis(1,1-dimethylethyl)-phenol, a major antioxidant identified in Streptomyces extracts (22.518% abundance in GC-MS) .

- Comparative Reactivity: In hydrothermal carbonization, tert-butyl-substituted phenols (derived from Grignard reactions) exhibited higher thermal stability than ketones or esters, surviving up to 300°C .

- Biological Activity: Derivatives like 2,4-bis(1,1-dimethylethyl)-phenol demonstrated antimicrobial properties, attributed to hydroxyl group interactions with microbial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.